molecular formula C19H28Sn B13826022 CID 90474975

CID 90474975

Katalognummer: B13826022
Molekulargewicht: 375.1 g/mol
InChI-Schlüssel: RPJXFKQUXREJFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 90474975” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Analyse Chemischer Reaktionen

CID 90474975 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions could use reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions might involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. The major products formed from these reactions would depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

CID 90474975 has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it could be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it might be studied for its interactions with biological macromolecules or its effects on cellular processes. In medicine, the compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or targets. Industrial applications might include its use in the production of materials or as a component in chemical processes.

Wirkmechanismus

The mechanism of action of CID 90474975 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. For example, the compound might bind to a particular enzyme or receptor, modulating its activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved would depend on the specific structure and properties of the compound.

Vergleich Mit ähnlichen Verbindungen

CID 90474975 can be compared with other similar compounds to highlight its uniqueness Similar compounds might include those with similar chemical structures or functional groups The comparison would involve examining the chemical properties, reactivity, and potential applications of these compounds

Eigenschaften

Molekularformel

C19H28Sn

Molekulargewicht

375.1 g/mol

InChI

InChI=1S/C10H15.C9H13.Sn/c1-6-7(2)9(4)10(5)8(6)3;1-6-5-7(2)9(4)8(6)3;/h1-5H3;5H,1-4H3;

InChI-Schlüssel

RPJXFKQUXREJFD-UHFFFAOYSA-N

Kanonische SMILES

C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Sn]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.